tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
Tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[420]octane-2-carboxylate is an organic compound that contains a variety of functional groups, including a tert-butyl ester, an amino group, and a hydroxypentyl chain It is characterized by its complex structure, which includes a bicyclo[420]octane core
Properties
IUPAC Name |
tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c1-13(22)9-7-11-20-15-14-10-8-12-21(16(14)19(15,5)6)17(23)24-18(2,3)4/h13-16,20,22H,7-12H2,1-6H3/t13?,14-,15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBAYDBXNANCES-GRAKBVBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1C2CCCN(C2C1(C)C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCNC1[C@@H]2CCCN([C@@H]2C1(C)C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically begins with commercially available starting materials such as 2-azabicyclo[4.2.0]octane derivatives and tert-butyl chloroformate.
Reaction Conditions: : The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, under an inert atmosphere (argon or nitrogen) to prevent oxidation or degradation of sensitive intermediates. Catalysts like triethylamine or pyridine might be used to facilitate the formation of esters.
Synthesis Steps: : A typical synthetic route might involve:
Protecting groups to safeguard reactive sites.
Stepwise addition of the hydroxypentyl chain via nucleophilic substitution.
Coupling with tert-butyl chloroformate to form the final ester product.
Industrial Production Methods
Bulk Synthesis: : On an industrial scale, synthesis is often performed in large reactors where reaction parameters such as temperature, pressure, and reagent concentrations are closely monitored to maximize yield and purity.
Purification: : Methods like distillation, crystallization, or chromatography are employed to purify the final product, ensuring it meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxypentyl group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: : The amino group can be reduced to form secondary or tertiary amines.
Substitution: : The ester can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Reagents such as sodium hydride or alkoxides.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Secondary or tertiary amines.
Substitution Products: : Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Reactivity Studies: : Understanding the chemical behavior of bicyclo[4.2.0]octane derivatives.
Biology
Bioactivity Testing: : Screening for potential biological activity due to its unique structure.
Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion in biological systems.
Medicine
Drug Development: : Potential precursor for developing pharmaceuticals.
Therapeutic Research: : Investigating its role in therapeutic applications such as enzyme inhibition or receptor binding.
Industry
Polymer Chemistry: : Component in the design of novel polymers with unique properties.
Catalysis: : Used in the development of new catalytic processes.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action for tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their function. Its unique bicyclic structure allows it to fit into binding sites that are inaccessible to linear molecules, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,6R)-7-(4-hydroxybutylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate: : Similar structure with a slightly different side chain.
Ethyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate: : Ethyl ester instead of tert-butyl.
Methyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate: : Methyl ester instead of tert-butyl.
Uniqueness
Structural Flexibility: : The specific arrangement of functional groups in tert-butyl (1S,6S)-7-(4-hydroxypentylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate provides a unique combination of reactivity and stability.
Synthetic Utility: : The tert-butyl ester group can be selectively modified under mild conditions, making it a valuable intermediate in complex synthesis.
Biological Compatibility: : The presence of the hydroxypentyl chain enhances its solubility and bioavailability, making it a promising candidate for biological applications.
This comprehensive overview outlines the various aspects of this compound, from its synthesis and chemical properties to its applications and mechanisms of action. Such a multifaceted compound holds immense potential across multiple fields of science and industry.
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